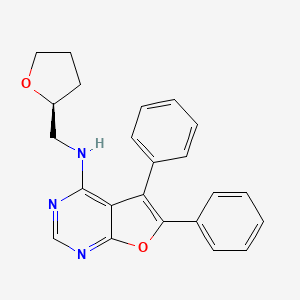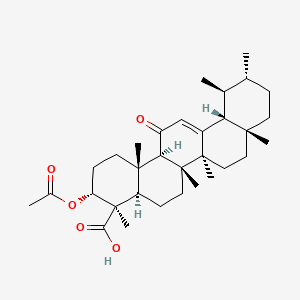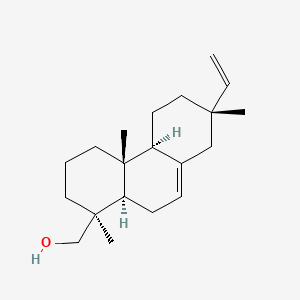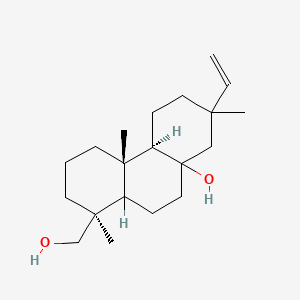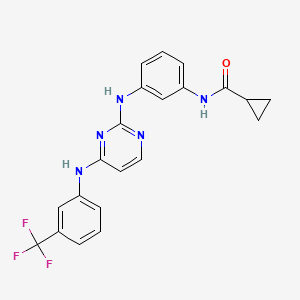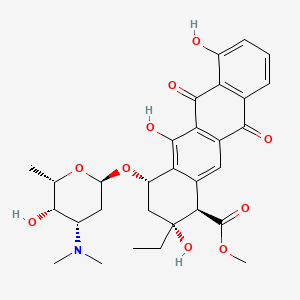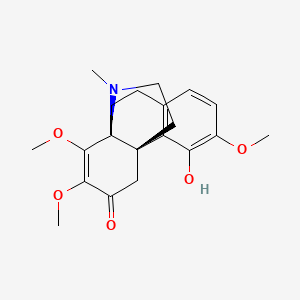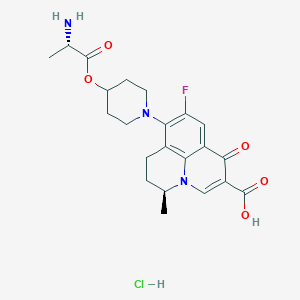
Alalevonadifloxacin (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alalevonadifloxacin (hydrochloride), known by its trade name Emrok O, is an antibiotic belonging to the fluoroquinolone class. It is a prodrug of levonadifloxacin, designed to enhance oral bioavailability. This compound is particularly effective against Gram-positive bacteria and has been approved in India for treating infections caused by these bacteria .
Preparation Methods
The synthesis of alalevonadifloxacin hydrochloride involves several steps, including the use of methanol, ethanol, and isopropanol as solvents at various stages. The compound is a mesylate salt of L-alanine ester prodrug of levonadifloxacin. The synthetic route includes the esterification of L-alanine with the fluoroquinolone core, followed by purification steps to remove impurities . Industrial production methods focus on optimizing yield and purity, often employing liquid-liquid extraction procedures and gas chromatography-mass spectrometry (GC-MS) for impurity profiling .
Chemical Reactions Analysis
Alalevonadifloxacin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Hydrolysis: The ester bond in the prodrug can be hydrolyzed to release the active drug, levonadifloxacin.
Scientific Research Applications
Alalevonadifloxacin (hydrochloride) has a broad range of scientific research applications:
Chemistry: Used in studies involving the synthesis and characterization of fluoroquinolone antibiotics.
Industry: Employed in the development of new antibacterial agents and in impurity profiling studies.
Mechanism of Action
Alalevonadifloxacin (hydrochloride) exerts its effects by targeting bacterial DNA gyrase, an enzyme crucial for DNA replication. Unlike other quinolones that primarily inhibit DNA topoisomerase IV, alalevonadifloxacin hydrochloride’s unique mechanism enhances its efficacy against resistant bacterial strains . The molecular pathways involved include the inhibition of DNA synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Alalevonadifloxacin (hydrochloride) is unique among fluoroquinolones due to its enhanced oral bioavailability and specific targeting of DNA gyrase. Similar compounds include:
Levonadifloxacin: The active form of alalevonadifloxacin hydrochloride, used intravenously.
Moxifloxacin: Another fluoroquinolone with a broad spectrum of activity but different molecular targets.
Gatifloxacin: A chiral fluoroquinolone used for respiratory infections.
Alalevonadifloxacin (hydrochloride) stands out due to its efficacy against resistant strains and its oral administration route, making it a valuable addition to the antibiotic arsenal.
Properties
CAS No. |
396132-82-4 |
|---|---|
Molecular Formula |
C22H27ClFN3O5 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H26FN3O5.ClH/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24;/h9-13H,3-8,24H2,1-2H3,(H,28,29);1H/t11-,12-;/m0./s1 |
InChI Key |
XWWJPQYPMLTWRH-FXMYHANSSA-N |
SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O.Cl |
Isomeric SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O.Cl |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alalevonadifloxacin hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


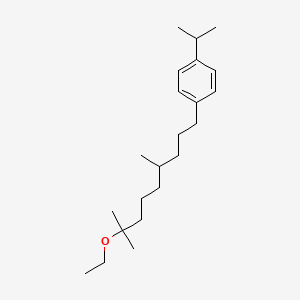
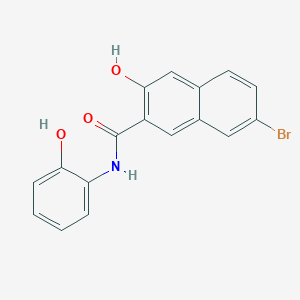
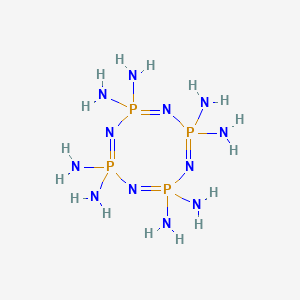
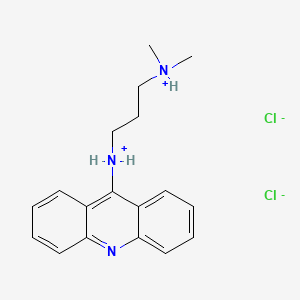
![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)
![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)
![[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1666730.png)
